molecular formula C23H43F5OS2 B589145 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol CAS No. 1391053-10-3

9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol

Cat. No.: B589145
CAS No.: 1391053-10-3
M. Wt: 494.708
InChI Key: FWOFZCAHMYNSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol (CAS 1391053-10-3) is a critical chemical reference standard used in the pharmaceutical development and quality control of Fulvestrant, an active pharmaceutical ingredient (API) used in the treatment of hormone receptor-positive metastatic breast cancer . Its primary research application is in the monitoring and controlling of impurity levels during the manufacturing and storage of Fulvestrant and its related drug formulations, in strict compliance with the thresholds and guidelines established by international regulatory bodies such as the FDA, ICH, and various pharmacopoeias . This compound is essential for conducting thorough impurity profiling studies, which are a mandatory part of the Abbreviated New Drug Application (ANDA) submission process to the FDA . Furthermore, it serves as a vital standard in the toxicity studies of Fulvestrant formulations, helping to establish the safety profile of the drug product . As a well-characterized impurity standard, it provides researchers with a qualified benchmark to ensure the identity, strength, quality, and purity of the drug substance, thereby supporting the development of safe and effective therapeutics . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

9-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43F5OS2/c24-22(25,23(26,27)28)16-15-21-31-20-14-10-6-2-5-9-13-19-30-18-12-8-4-1-3-7-11-17-29/h29H,1-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOFZCAHMYNSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCCSCCCCCCCCCSCCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43F5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol involves multiple steps. One common synthetic route includes the reaction of 9-bromononanol with 9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonanethiol under controlled conditions. The reaction typically requires a base such as sodium hydride (NaH) and an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol undergoes various chemical reactions, including:

Scientific Research Applications

9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol involves its interaction with molecular targets through its sulfanyl and hydroxyl groups. These functional groups can form hydrogen bonds and undergo nucleophilic or electrophilic reactions with various biomolecules. The pentafluoropentyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.

Comparison with Similar Compounds

Key Properties :

  • High lipophilicity due to the fluorinated alkyl chain and sulfur linkages.
  • Reactivity at the hydroxyl terminus for further derivatization (e.g., bromination to form Grignard reagents) .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Features Sulfur Oxidation State Terminal Group Fluorination Application
9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol Two sulfenyl (-S-) linkages, nonanol backbone Sulfenyl (-S-) -OH Pentafluoropentyl Intermediate in fulvestrant synthesis
9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide (P227255) Same as above, but brominated terminus Sulfenyl (-S-) -Br Pentafluoropentyl Precursor for Grignard reactions in steroidal coupling
Fulvestrant (ICI 182,780) Steroidal core with 7α-pentafluoropentylsulfinyl chain Sulfinyl (-SO-) -OH (on steroid) Pentafluoropentyl FDA-approved SERD for breast cancer
Fulvestrant Sulfone (Impurity B) Steroidal core with pentafluoropentylsulfonyl chain Sulfonyl (-SO₂-) -OH (on steroid) Pentafluoropentyl Oxidation byproduct; reduced biological activity
7α-[9-(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl Estradiol (ICI Analogue) Non-steroidal estradiol derivative Sulfonyl (-SO₂-) -OH Pentafluoropentyl Experimental antiestrogen with enhanced ER binding

Key Differences and Implications

Sulfur Oxidation State :

  • Sulfenyl (-S-) in the target compound offers higher lipophilicity and chemical stability compared to sulfinyl (-SO-) or sulfonyl (-SO₂-) groups.
  • Sulfinyl in fulvestrant enhances hydrogen bonding with estrogen receptors (ER), improving antagonism .
  • Sulfonyl groups (e.g., in Impurity B) reduce ER binding due to steric hindrance and polarity .

Terminal Group :

  • The -OH group in the target compound enables bromination for further synthesis, whereas -Br in P227255 facilitates nucleophilic substitution in Grignard reactions .
  • Fulvestrant’s terminal -OH on the steroid backbone is critical for ER degradation .

Fluorination: The pentafluoropentyl chain in all compounds enhances metabolic stability and membrane permeability.

Biological Activity :

  • The target compound lacks intrinsic ER activity but serves as a precursor. Fulvestrant’s steroidal core and sulfinyl chain confer pure antiestrogenic effects, unlike partial agonists like tamoxifen .

Research Findings and Data

Pharmacological Data

  • Fulvestrant’s IC₅₀ for ERα binding is 0.3 nM , significantly lower than tamoxifen (IC₅₀ = 1.2 nM) .
  • The sulfone impurity (Impurity B) shows <10% ER binding affinity compared to fulvestrant .

Biological Activity

9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol (CAS No. 1391053-10-3) is a chemical compound that has garnered attention for its potential biological activity and applications in pharmaceutical research. It is primarily recognized as an impurity associated with the drug Fulvestrant, which is used in the treatment of hormone receptor-positive breast cancer.

PropertyValue
Molecular FormulaC23H45F5OS2
Molecular Weight494.71 g/mol
CAS Number1391053-10-3
CategoryImpurities

Biological Activity

The biological activity of this compound has been studied primarily in the context of its role as an impurity in Fulvestrant formulations. Research indicates that impurities can significantly affect the pharmacodynamics and pharmacokinetics of active pharmaceutical ingredients (APIs).

Case Studies

  • Fulvestrant Impurity Profiling : Research conducted on the impurity profile of Fulvestrant revealed that this compound is monitored to ensure compliance with regulatory standards set by the FDA. This profiling is crucial for understanding how impurities might alter drug efficacy or safety profiles .
  • Toxicological Studies : In toxicity assessments related to Fulvestrant formulations, the presence of this compound has been evaluated for its potential adverse effects. While comprehensive toxicological data specific to this compound are sparse, the implications of impurities in drug formulations are well-documented in pharmacological literature .

Impurity Effects

A study focusing on the effects of various impurities in drug formulations indicated that compounds like this compound could potentially impact the stability and bioavailability of the primary drug . The study emphasized the need for rigorous testing and characterization of impurities during drug development.

Regulatory Considerations

According to regulatory guidelines from agencies such as the FDA and EMA, impurities must be identified and quantified to assess their impact on drug safety and efficacy. The presence of this compound in Fulvestrant formulations necessitates careful scrutiny during the Abbreviated New Drug Application (ANDA) process .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sequential thiol-ene click reactions or nucleophilic substitution between fluorinated thiols and alkyl halides. For example, reacting 4,4,5,5,5-pentafluoropentanethiol with nonanedithiol under basic conditions (e.g., KOH/EtOH) at 60–80°C. Purity validation requires GC-MS (>95% purity thresholds) and HPLC with UV detection (λ = 254 nm). Fluorine-specific characterization via ¹⁹F NMR (δ range: -70 to -120 ppm) and FTIR (C-F stretches at 1100–1250 cm⁻¹) is critical .

Q. How does the compound’s solubility profile influence experimental design in organic solvents?

  • Methodological Answer : The compound dissolves readily in dichloromethane (logP ~5.2) and methanol due to its amphiphilic structure (fluorinated vs. hydroxyl-terminated chains). Solubility testing should follow OECD 105 guidelines: prepare saturated solutions in solvents like hexane, ethyl acetate, and water (25°C, 24 hr), then quantify via gravimetric analysis. Note that fluorinated domains may reduce aqueous solubility, necessitating surfactants for biological assays .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Methodological Answer :

  • ¹H NMR : Identify alkyl chain protons (δ 1.2–1.6 ppm) and hydroxyl groups (δ 2.1–2.5 ppm, broad).
  • ¹⁹F NMR : Resolve pentafluoropentyl signals (e.g., -CF₂- at δ -115 ppm).
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ at m/z 495.71 (calculated for C₂₃H₄₃F₅OS₂).
  • FTIR : Validate S-S bonds (500–550 cm⁻¹) and -OH stretches (3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in surface modification applications?

  • Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of S-S linkages (e.g., B3LYP/6-31G* basis set). Molecular dynamics (MD) simulations (AMBER force field) can model self-assembly on hydrophobic surfaces. Compare predicted adsorption energies (~-40 kJ/mol) with experimental AFM or contact angle measurements .

Q. What experimental strategies resolve contradictions in environmental degradation data?

  • Methodological Answer : Conflicting degradation rates (e.g., hydrolysis vs. photolysis) require controlled studies:

  • Hydrolysis : Incubate in buffered solutions (pH 4–9, 25–50°C) and monitor via LC-MS/MS (MRM transition m/z 495 → 437).
  • Photolysis : Expose to UV light (λ = 254 nm) in quartz cells, tracking fluorine release via ion chromatography.
  • Statistical tools (ANOVA, PCA) can isolate variables (pH, light intensity) causing discrepancies .

Q. What role does the compound play in modulating lipid bilayer dynamics, and how is this tested?

  • Methodological Answer : Incorporate into liposomes (DPPC/cholesterol) and study phase behavior using differential scanning calorimetry (DSC) (Tm shifts indicate fluorocarbon-induced membrane rigidity). Fluorescence anisotropy (DPH probes) quantifies bilayer fluidity. For in vitro toxicity, use MTT assays on mammalian cell lines (IC₅₀ thresholds >100 µM suggest low acute toxicity) .

Q. How can reaction engineering improve yield in large-scale synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters:

  • Catalyst loading (e.g., 0.1–1.0 mol% DBU).
  • Solvent polarity (e.g., DMF vs. THF).
  • Reaction time (12–48 hr).
  • Use response surface methodology (RSM) to identify maxima in yield (>80%) and minimize byproducts (e.g., disulfide dimers) .

Key Research Challenges

  • Synthetic Contamination : Disulfide byproducts require rigorous purification (e.g., preparative HPLC, C18 columns).
  • Environmental Persistence : Fluorinated chains may resist biodegradation; advanced oxidation processes (AOPs) like ozonation should be evaluated .
  • Biological Interactions : Use molecular docking (AutoDock Vina) to predict binding to serum albumin or cytochrome P450 enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.